Neopentyl(t-Bu)2P Pd G3
Description
Properties
Molecular Formula |
C26H43NO3PPdS+ |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C13H29P.C12H9N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
OMJCMIDHWFZDFN-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origin of Product |
United States |
Synthetic Methodologies for Neopentyl T Bu 2p Pd G3 and Its Ligand Precursors
Strategies for the Synthesis of the Di-tert-butylneopentylphosphine (B1584642) (Neopentyl(t-Bu)2P) Ligand
The performance of palladium-catalyzed cross-coupling reactions is critically dependent on the properties of the ancillary phosphine (B1218219) ligand. The Di-tert-butylneopentylphosphine (Neopentyl(t-Bu)2P or DTBNpP) ligand is characterized by its significant steric bulk and electron-rich nature, which are crucial for promoting the key steps of the catalytic cycle. nih.gov
Precursor Development and Optimized Synthetic Routes
The synthesis of Di-tert-butylneopentylphosphine typically involves the reaction of a suitable phosphorus precursor with a neopentyl organometallic reagent. A common strategy relies on the use of chlorodi-tert-butylphosphine ((t-Bu)₂PCl) as a key intermediate.
Synthesis of Chlorodi-tert-butylphosphine ((t-Bu)₂PCl): This precursor can be prepared through various methods. One approach involves the reaction of di-tert-butylphosphine (B3029888) with a chlorinating agent like n-octyl trichloroacetate. This reaction is typically carried out at elevated temperatures, and the product is isolated by distillation. chemicalbook.com Another route involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of tert-butylmagnesium chloride, a Grignard reagent. google.com However, this reaction can be challenging to control and may yield di(tert-butyl)chlorophosphine as the main product due to the high steric hindrance. google.comnih.gov
Synthesis of the Neopentyl Grignard Reagent: The neopentyl Grignard reagent (neopentylmagnesium chloride) is another critical precursor, formed by the reaction of neopentyl chloride with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). datapdf.comcymitquimica.com The initiation of this reaction can sometimes be sluggish and may require an activator, such as 1,2-dichloroethane. datapdf.com
Final Ligand Synthesis: With the precursors in hand, the Di-tert-butylneopentylphosphine ligand is synthesized by the reaction of chlorodi-tert-butylphosphine with the neopentyl Grignard reagent. This nucleophilic substitution reaction must be carried out under inert atmosphere conditions to prevent oxidation of the phosphine. orgsyn.org
An alternative approach to bulky phosphine ligands involves a one-pot procedure where arylmagnesium halides react with benzyne, followed by the addition of a chlorodialkylphosphine. This method can be more time and cost-effective. acs.org
| Precursor | Synthetic Method | Key Considerations |
| Chlorodi-tert-butylphosphine | Reaction of di-tert-butylphosphine with n-octyl trichloroacetate | Requires elevated temperature and distillation for purification. chemicalbook.com |
| Reaction of PCl₃ with excess tert-butylmagnesium chloride | Steric hindrance can limit the reaction to the monochlorophosphine. google.comnih.gov | |
| Neopentylmagnesium Chloride | Reaction of neopentyl chloride with magnesium metal | May require an activator to initiate the reaction. datapdf.com |
Considerations in Scalable Ligand Synthesis for Catalytic Applications
The transition from laboratory-scale synthesis to industrial production of phosphine ligands presents several challenges. For bulky and electron-rich ligands like Di-tert-butylneopentylphosphine, key considerations include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the ease of purification.
Synthesis and Formulation of the Neopentyl(t-Bu)2P Pd G3 Pre-catalyst
The this compound precatalyst is an air- and moisture-stable palladium(II) complex that readily generates the active monoligated palladium(0) species under catalytic conditions. ua.edu These third-generation Buchwald precatalysts are designed for enhanced stability and ease of handling. nih.gov
Coordination Chemistry in Pre-catalyst Formation
The synthesis of the this compound precatalyst involves the coordination of the Di-tert-butylneopentylphosphine ligand to a palladium(II) center. A common synthetic strategy for G3 precatalysts starts from a palladium(II) source, such as palladium(II) acetate (B1210297) or palladium(II) chloride. nih.gov
A key intermediate in the formation of G3 precatalysts is a palladacycle. For instance, a cyclopalladated 2-aminobiphenyl (B1664054) mesylate backbone can be prepared. nih.gov The bulky phosphine ligand then displaces a labile ligand from the palladacycle to form the final precatalyst. The resulting complex features the phosphine ligand, the deprotonated aminobiphenyl moiety, and a methanesulfonate (B1217627) counter-ion coordinated to the palladium(II) center. chemscene.com
Methods for Efficient Activation to the Catalytically Active Species
A crucial feature of the G3 precatalysts is their efficient activation to the catalytically active LPd(0) species. This activation is typically achieved in situ through the action of a base. The proposed mechanism involves the deprotonation of the aminobiphenyl ligand, followed by reductive elimination. This process releases the active LPd(0) species, which can then enter the catalytic cycle. ua.edu
The activation process can be monitored by techniques such as ³¹P NMR spectroscopy. These studies can reveal the formation of the active catalyst as well as potential side reactions that may lead to catalytically inactive species. ua.edu The choice of base and reaction conditions can be optimized to maximize the formation of the desired active catalyst and minimize the formation of byproducts. ua.edu
Purity Assessment and Handling Protocols for this compound in Research Settings
The purity of organometallic catalysts is paramount for achieving reproducible and reliable results in catalytic reactions. Impurities can act as catalyst poisons or promote unwanted side reactions.
Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of organometallic compounds. ¹H, ¹³C, and ³¹P NMR can provide detailed structural information and help identify the presence of impurities. libretexts.orgnumberanalytics.comdu.edu For quantitative analysis, quantitative ¹H NMR (qNMR) can be employed to determine the purity of a compound by integrating the signals of the analyte against a certified internal standard. researchgate.net
Mechanistic Investigations of Catalytic Cycles Involving Neopentyl T Bu 2p Pd G3
Elucidation of the Active Catalytic Species: L1Pd(0) vs. L2Pd(0) Pathways
In palladium-catalyzed cross-coupling reactions, the nature of the active catalytic species is a central question, with significant debate focusing on whether a monoligated (L1Pd(0)) or bisligated (L2Pd(0)) palladium complex initiates the catalytic cycle. nih.govacs.org The use of bulky phosphine (B1218219) ligands, such as neopentyl(t-Bu)2P, plays a crucial role in favoring the formation of coordinatively unsaturated palladium species, which are generally more reactive in the oxidative addition step. nih.govacs.org
Computational, kinetic, and experimental studies increasingly point towards monoligated palladium(0) species, L1Pd(0), as the most active catalytic species in the cross-coupling cycle. nih.govacs.org While L2Pd(0) complexes are often stable and isolable, kinetic and mechanistic studies suggest that even these complexes typically first dissociate a ligand to form a highly reactive, 12-electron L1Pd(0) species before undergoing oxidative addition. acs.org This is particularly true for sterically demanding ligands like P(t-Bu)3 and other bulky biaryl phosphines. nih.govacs.org The high reactivity of L1Pd(0) complexes makes them difficult to isolate, so they are often generated in situ from stable precatalysts. nih.govacs.org
The preference for the L1Pd(0) pathway is driven by the steric bulk of the ligand. For instance, ligands with cone angles around 180°, like P(t-Bu)3, can form both mono- and bisligated complexes, but the L1Pd(0) species is significantly more reactive. acs.org Mass spectrometry studies have shown that the reactivity of L1Pd(0) towards oxidative addition can be several orders of magnitude greater than that of L2Pd(0). acs.org The G3 precatalyst, which contains a neopentyl(t-Bu)2P ligand, is designed to readily generate the active L1Pd(0) species under catalytic conditions. acs.org
Detailed Analysis of the Oxidative Addition Step in Neopentyl(t-Bu)2P Pd G3 Catalysis
The oxidative addition of an organic halide to a Pd(0) complex is a critical and often rate-determining step in many cross-coupling reactions. nih.govnih.gov The general mechanism involves the cleavage of the carbon-halogen bond and the formation of a new Pd-carbon and Pd-halogen bond, resulting in a Pd(II) species. vu.nl
The steric and electronic properties of the phosphine ligand, such as neopentyl(t-Bu)2P, have a profound impact on the rate of oxidative addition. rsc.orgbenthamopen.com
Steric Effects: Bulky phosphine ligands are known to accelerate oxidative addition. rsc.orgbenthamopen.comtcichemicals.com This is because the steric hindrance destabilizes the initial Pd(0) complex, promoting the formation of lower-coordinate, more reactive species like L1Pd(0). rsc.orgacs.org For bulky ligands like PCy3, the oxidative addition is favored to proceed through a dissociative pathway, where one ligand detaches from the metal center before the addition of the substrate. acs.org
Electronic Effects: Electron-donating ligands are generally favored for oxidative addition as they increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic organic halide. rsc.orgbenthamopen.com Benzoferrocenyl phosphines, for example, have been shown to be better electron donors than triphenylphosphine (B44618), which can contribute to higher catalytic activity. benthamopen.com
Kinetic studies on the oxidative addition of phenyl halides to Pd(0) complexes with various trialkylphosphine ligands have revealed that the mechanism can depend on the nature of the halide. For instance, the rate-limiting step for the oxidative addition of phenyl iodide often occurs with the bisphosphine species (L2Pd(0)), while the less reactive phenyl chloride tends to react via a monophosphine intermediate (L1Pd(0)). nih.govnih.gov This suggests that the more reactive the halide, the less dissociation of the ligand is required. nih.govnih.gov
Table 1: Effect of Ligand on Oxidative Addition Pathway
| Ligand | Substrate | Proposed Intermediate |
|---|---|---|
| P(tBu)3 | PhI | L2Pd(0) |
| 1-AdP(t)Bu2 | PhI | L2Pd(0) |
| CyP(t)Bu2 | PhI | L2Pd(0) |
| PCy3 | PhI | L2Pd(0) |
| P(tBu)3 | PhCl | L1Pd(0) |
| 1-AdP(t)Bu2 | PhCl | L1Pd(0) |
| CyP(t)Bu2 | PhCl | L1Pd(0) |
| PCy3 | PhCl | L1Pd(0) |
Data sourced from kinetic studies on oxidative addition. nih.govnih.gov
The oxidative addition of an aryl halide to an L1Pd(0) species typically forms a three-coordinate, T-shaped arylpalladium halide intermediate. acs.org This intermediate can be stabilized by a weak agostic interaction between a C-H bond of the ligand and the fourth coordination site on the palladium atom. acs.org In some cases, a second ligand can then coordinate to form a more stable, four-coordinate square planar complex. wiley-vch.de The stability and structure of these intermediates can be investigated using techniques like NMR spectroscopy and X-ray crystallography. acs.orgnih.gov The use of precatalysts like the G3-type allows for the controlled generation of these active intermediates. nih.gov
Mechanistic Pathways of Transmetalation and Reductive Elimination
Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.govwildlife-biodiversity.com
The transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron, organotin) to the arylpalladium(II) complex. nih.gov This is followed by reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, with the palladium being reduced from Pd(II) to Pd(0). wikipedia.org
The efficiency of reductive elimination is influenced by several factors, including the electronic properties of the ligands and the nature of the groups being eliminated. wikipedia.orgberkeley.edu
Electronic Effects of Ancillary Ligands: The electron-donating ability of the ancillary phosphine ligands can impact the rate of reductive elimination. berkeley.edu
Electronic Effects of Coupling Partners: Reductive elimination is generally faster from complexes with electron-withdrawing substituents on the palladium-bound aryl group. acs.org However, for the reductive elimination of aryl nitriles from arylpalladium(II) cyanide complexes, the opposite trend is observed, with electron-donating substituents on the aryl ligand accelerating the reaction. nih.gov
Steric Effects: Sterically hindered alkyl groups can also lead to faster reductive elimination. acs.org In some cases, steric effects can be the overriding factor influencing the rate of this step. nih.gov
The ancillary ligand plays a crucial role in the reductive elimination step. For instance, in the C-O bond-forming reductive elimination to form diaryl ethers, the use of bulky bisphosphine ligands like D-t-BPF can lead to a significantly faster reaction compared to less bulky ligands like DPPF. acs.org In some cases, the addition of a bulkier ligand can induce reductive elimination by displacing a less bulky one. acs.org
Computational studies have suggested that for bulky ancillary ligands, the reductive elimination is more likely to proceed through a dissociative pathway from a three-coordinate intermediate. acs.org The steric effect of the ligand has a greater influence on the initial square planar Pd(II) complex, while the electronic effect is more dominant in the transition state of the reductive elimination. acs.org
Kinetic Studies and Rate-Determining Steps in Diverse Catalytic Transformations
The bulky and electron-rich di-tert-butylneopentylphosphine (B1584642) ligand is a key feature of the this compound precatalyst. This ligand plays a critical role in facilitating the catalytic cycle. The steric bulk of the neopentyl and tert-butyl groups promotes the formation of a monoligated, 12-electron L1Pd(0) species, which is highly reactive in the oxidative addition step. nih.gov The electron-donating nature of the phosphine increases the electron density on the palladium center, which can accelerate the rate of oxidative addition, particularly with less reactive aryl chlorides. rsc.org
In the context of Buchwald-Hartwig amination , studies on related bulky phosphine ligands suggest that the rate-determining step can be either oxidative addition or reductive elimination. For some systems, the oxidative addition of the aryl halide to the Pd(0) complex is the slowest step. sigmaaldrich.com However, with other ligand systems, reductive elimination, where the C-N bond is formed and the product is released from the palladium center, has been identified as rate-limiting. sigmaaldrich.com The specific rate-determining step for reactions catalyzed by this compound is influenced by the steric and electronic properties of both the aryl halide and the amine.
For Suzuki-Miyaura coupling reactions , which form carbon-carbon bonds, the transmetalation step, involving the transfer of the organic group from the organoboron reagent to the palladium center, is often considered the rate-determining step. The efficiency of this step can be influenced by the choice of base and solvent.
While specific kinetic data for this compound is not extensively published in the form of comprehensive data tables, qualitative comparisons with other phosphine ligands have been made. For instance, in the amination of aryl bromides, catalysts derived from di(tert-butyl)neopentylphosphine have shown comparable or even superior activity to those derived from tri(tert-butyl)phosphine under mild conditions. researchgate.netsigmaaldrich.com This suggests a favorable kinetic profile for the Neopentyl(t-Bu)2P-ligated catalyst in these transformations.
| Catalytic Transformation | Generally Proposed Rate-Determining Step | Influencing Factors |
| Buchwald-Hartwig Amination | Oxidative Addition or Reductive Elimination | Steric and electronic properties of aryl halide and amine, ligand structure. |
| Suzuki-Miyaura Coupling | Transmetalation | Nature of organoboron reagent, base, and solvent. |
Proposed Catalyst Deactivation Pathways and Mitigation Strategies
Despite the enhanced stability of third-generation Buchwald precatalysts like this compound, catalyst deactivation can still occur under certain reaction conditions, leading to reduced catalytic efficiency. Understanding these deactivation pathways is essential for developing strategies to mitigate their impact and prolong the catalyst's lifetime.
One common deactivation pathway for palladium catalysts is the formation of palladium black or palladium nanoparticles. This aggregation of palladium atoms results in a loss of soluble, catalytically active species from the reaction medium. The bulky phosphine ligand of this compound helps to stabilize the monomeric palladium species, thereby reducing the propensity for aggregation compared to less sterically hindered phosphine ligands.
In some instances, impurities in the reaction mixture can act as catalyst poisons. For example, residual water or oxygen can lead to the oxidation of the phosphine ligand to the corresponding phosphine oxide, which is generally a poor ligand for the palladium center. The use of well-defined, air- and moisture-stable precatalysts like this compound, along with the use of inert reaction conditions, helps to minimize this deactivation pathway.
Mitigation strategies to counter catalyst deactivation often focus on the rational design of the catalyst and the optimization of reaction conditions. The development of the G3 precatalysts themselves represents a significant mitigation strategy, as they are designed for the clean and efficient generation of the active LPd(0) species, minimizing the formation of inactive byproducts. Further strategies include:
Careful control of reaction temperature: Higher temperatures can sometimes accelerate deactivation pathways.
Appropriate choice of base and solvent: These can influence the stability of the catalytic species.
Use of additives: In some cases, additives can be used to stabilize the catalyst or regenerate the active species.
| Deactivation Pathway | Description | Mitigation Strategy |
| Palladium Aggregation | Formation of insoluble and inactive palladium black. | Use of bulky ligands like di-tert-butylneopentylphosphine to sterically shield the palladium center. |
| Formation of Off-Cycle Species | Displacement of the phosphine ligand by substrate or product, leading to dormant complexes. | The robust coordination of the bulky phosphine ligand minimizes displacement. |
| Ligand Oxidation | Oxidation of the phosphine ligand by trace impurities like water or oxygen. | Use of air- and moisture-stable precatalysts and maintaining inert reaction conditions. |
Applications of Neopentyl T Bu 2p Pd G3 in Advanced Organic Synthesis
Carbon-Carbon Bond-Forming Cross-Coupling Reactions
Neopentyl(t-Bu)2P Pd G3 and its closely related analogues have demonstrated remarkable efficiency in forging carbon-carbon bonds under mild conditions, often succeeding where other catalysts fail.
Suzuki-Miyaura Coupling with Challenging Substrates
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound excels in reactions involving difficult substrates, such as heteroaryl halides and sterically hindered partners. The bulky neopentyl group on the phosphine (B1218219) ligand is crucial for facilitating these challenging transformations. For instance, the related t-Bu3P-Pd-G3 catalyst has shown excellent performance in the coupling of various aryl halides with alkylboronic esters.
A study on the anhydrous Suzuki-Miyaura cross-coupling of heteroaryl bromides and chlorides with neopentyl heteroarylboronic esters highlighted the effectiveness of a catalyst system closely related to this compound. The use of Pd-P(t-Bu)3-G3, which shares the core structural features, provided the desired products in high yields, demonstrating its utility in constructing complex biheteroaryl motifs.
Table 1: Suzuki-Miyaura Coupling of Heteroaryl Halides with a G3 Palladacycle
| Heteroaryl Halide | Boronic Ester | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-(4-bromophenyl)-1,3,4-oxadiazole | neopentyl 3-pyridylboronic ester | Pd-P(t-Bu)3-G3 | TMSOK | Dioxane/TMB | 3 | 85 | |
| 2-bromo-5-(trifluoromethyl)pyridine | neopentyl 2-furylboronic ester | Pd-P(t-Bu)3-G3 | TMSOK | Dioxane/TMB | 3 | 89 | |
| 2-chloro-5-phenyl-1,3,4-thiadiazole | neopentyl 3-thienylboronic ester | Pd-P(t-Bu)3-G3 | TMSOK | Dioxane/TMB | 3 | 82 |
Heck and Sonogashira Reactions
The Heck reaction, for the coupling of alkenes with aryl halides, and the Sonogashira reaction, for the synthesis of alkynes, are also within the catalytic repertoire of this compound. The use of bulky, electron-rich phosphine ligands, such as di-tert-butylneopentylphosphine (B1584642), is known to promote these reactions, particularly with less reactive aryl chlorides. For the Sonogashira coupling of aryl bromides, catalyst systems incorporating tri-tert-butylphosphine, a close structural relative of the ligand in this compound, have been shown to be highly effective even at room temperature.
Table 2: Representative Heck and Sonogashira Reactions with Bulky Phosphine Ligated Palladium Catalysts
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Heck | 4-chlorobenzonitrile | Styrene | Pd(OAc)2 / P(t-Bu)3 | Cy2NMe | Dioxane | 100 °C | 95 | |
| Sonogashira | 4-bromoanisole | Phenylacetylene | Pd(PhCN)2Cl2 / P(t-Bu)3 | HN(i-Pr)2 | Dioxane | RT | 98 |
Negishi and Stille Couplings
Catalyst systems based on palladium and tri-tert-butylphosphine, a close analogue to the ligand in this compound, have proven to be exceptionally versatile for Negishi and Stille cross-coupling reactions. These methods are particularly valuable for their ability to couple unactivated and sterically hindered aryl chlorides, a notoriously difficult class of substrates.
In the Negishi coupling, which utilizes organozinc reagents, the Pd/P(t-Bu)3 system efficiently catalyzes the reaction of deactivated and hindered aryl chlorides. Similarly, for the Stille reaction involving organotin reagents, this catalytic system enables the coupling of a wide range of aryl chlorides, including those with deactivating or sterically demanding substituents.
Table 3: Negishi and Stille Couplings of Aryl Chlorides with a Pd/P(t-Bu)3 Catalyst System
| Reaction Type | Aryl Chloride | Organometallic Reagent | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Negishi | 4-chloro-tert-butylbenzene | PhZnCl | Pd(P(t-Bu)3)2 | THF | RT | 93 | |
| Negishi | 2-chloropyridine | (p-CF3C6H4)ZnCl | Pd(P(t-Bu)3)2 | THF | RT | 91 | |
| Stille | 4-chloroanisole | PhSnBu3 | Pd2(dba)3 / P(t-Bu)3 | Dioxane | 80 °C | 96 | |
| Stille | 2-chlorotoluene | (CH=CH2)SnBu3 | Pd2(dba)3 / P(t-Bu)3 | Dioxane | 80 °C | 94 |
Cross-Couplings Involving Sterically Demanding Ortho-Substituted Aryl Halides
Carbon-Heteroatom Bond-Forming Cross-Coupling Reactions
The formation of carbon-heteroatom bonds is another area where this compound and related catalysts have a significant impact, most notably in Buchwald-Hartwig aminations.
Buchwald-Hartwig Aminations: Scope with Primary, Secondary, and Amide Nucleophiles
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The development of catalysts with bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides. Di(tert-butyl)neopentylphosphine (DTBNpP), the ligand in this compound, in combination with a palladium source, has been shown to be a highly active catalyst for the amination of aryl bromides under mild conditions and for the more challenging amination of aryl chlorides at elevated temperatures. The steric bulk of the ligand is a key factor in the high efficiency of these reactions.
The versatility of Buchwald G3 precatalysts extends to the coupling of various amine nucleophiles. For instance, the closely related (t-Bu)PhCPhos Pd G3 is preferred for the arylation of highly hindered primary amines. Other G3 precatalysts, like BrettPhos Pd G3, show excellent performance in the N-arylation of both primary and secondary amines. Furthermore, the tBuBrettPhos Pd G3 precatalyst is highly effective for the arylation of primary amides. While specific data for this compound is not detailed in the provided search results, the general reactivity trends of these G3 catalysts underscore its potential in these transformations.
Table 4: Buchwald-Hartwig Amination with G3 Palladacycles and Related Catalysts
| Aryl Halide | Nucleophile | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-bromotoluene | Aniline | Pd2(dba)3 / DTBNpP | NaOtBu | Toluene | 80 °C | 98 | |
| 4-chlorotoluene | Morpholine | Pd2(dba)3 / DTBNpP | NaOtBu | Toluene | 100 °C | 95 | |
| 4-chloroanisole | n-hexylamine (Primary) | BrettPhos Pd G3 | NaOtBu | Toluene | 100 °C | 99 | |
| 4-chloroanisole | Piperidine (Secondary) | BrettPhos Pd G3 | NaOtBu | Toluene | 100 °C | 99 | |
| 4-bromoanisole | Benzamide (Amide) | tBuBrettPhos Pd G3 | K3PO4 | t-BuOH | 110 °C | 95 |
Carbon-Oxygen (C-O) Cross-Coupling for Ether Synthesis
The formation of carbon-oxygen bonds to synthesize aryl ethers is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and materials. While specific studies focusing exclusively on this compound for this purpose are not extensively detailed in the surveyed literature, the general applicability of the G3 palladacycle platform is well-established for challenging C-O coupling reactions.
Research has demonstrated the utility of analogous G3 precatalysts for this transformation. For instance, the RockPhos Pd G3 precatalyst has shown effectiveness in coupling primary aliphatic alcohols with aryl halides in good to excellent yields. youtube.com Similarly, tBuBrettPhos Pd G3, another catalyst from the same family, is effective for the cross-coupling of (hetero)aryl bromides with various fluorinated alcohols. sigmaaldrich.comsigmaaldrich.com These reactions exhibit excellent functional group tolerance and are compatible with both electron-rich and electron-poor arenes. sigmaaldrich.comsigmaaldrich.com The success of these related G3 systems underscores the potential of this compound for similar applications, driven by the shared stable and easily activated palladacycle core.
Table 1: Representative C-O Cross-Coupling Reactions using an Analogous G3 Precatalyst Data based on reactions using the tBuBrettPhos Pd G3 catalyst, illustrating the capability of the G3 platform.
| Aryl Bromide Electrophile | Alcohol | Conditions | Product | Yield | Reference |
| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | 2 mol% Catalyst, Cs₂CO₃, Toluene, 100 °C, 15 min | 4-(2,2,2-trifluoroethoxy)benzonitrile | 95% | sigmaaldrich.com |
| 1-Bromo-4-nitrobenzene | 2,2-Difluoroethanol | 2 mol% Catalyst, Cs₂CO₃, Toluene, 100 °C, 15 min | 1-(2,2-difluoroethoxy)-4-nitrobenzene | 99% | sigmaaldrich.com |
| 2-Bromonaphthalene | 2-Fluoroethanol | 2 mol% Catalyst, Cs₂CO₃, Toluene, 100 °C, 15 min | 2-(2-fluoroethoxy)naphthalene | 98% | sigmaaldrich.com |
| 3-Bromopyridine | 2,2,2-Trifluoroethanol | 2 mol% Catalyst, Cs₂CO₃, Toluene, 100 °C, 15 min | 3-(2,2,2-trifluoroethoxy)pyridine | 91% | sigmaaldrich.com |
Carbon-Sulfur (C-S) Cross-Coupling Reactions
Palladium-catalyzed carbon-sulfur (C-S) cross-coupling reactions are a powerful method for the synthesis of aryl sulfides, which are important structural motifs in various biologically active compounds. The development of highly active catalysts has been crucial for expanding the scope of this reaction. While the this compound catalyst is indicated for a wide array of cross-coupling reactions, detailed research reports specifically highlighting its application in C-S bond formation are not prominent in the available literature. However, the known high reactivity of catalysts bearing bulky, electron-donating phosphine ligands in other cross-couplings suggests their potential utility in thiolation reactions. The general mechanism for such transformations involves the oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with a thiol or thiolate and subsequent reductive elimination to afford the aryl sulfide (B99878) product.
C-N Coupling with Five-Membered Heterocycles as Electrophiles
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. researchgate.net A particularly challenging yet vital application is the coupling of amines with five-membered heteroaryl halides, as these motifs are prevalent in pharmaceuticals. nih.gov This class of reaction is often complicated by the coordinating nature of the heterocycles and the sensitivity of the substrates to strong bases. nih.govnih.gov
The di(tert-butyl)neopentylphosphine (DTBNpP) ligand, central to the this compound catalyst, has been shown to form highly active catalysts for the amination of both aryl bromides and chlorides. researchgate.netnih.gov The significant steric bulk of the DTBNpP ligand is believed to correlate with higher catalytic activity, particularly for the coupling of aryl bromides. nih.gov
While direct studies on this compound for this specific task are limited, closely related G3 precatalysts have proven highly effective. For example, AdBrettPhos Pd G3, which also features a bulky phosphine ligand, is highly efficient for the amination of a wide range of five-membered heteroaryl halides, including pyrazoles, benzothiazoles, indazoles, and imidazoles. youtube.com Furthermore, a general method for the C-N cross-coupling of challenging five-membered heteroaryl halides with primary and secondary amines has been developed using a GPhos-supported palladium catalyst, highlighting the importance of robust, well-defined precatalysts for these sensitive transformations. nih.gov These findings strongly support the suitability of the this compound catalyst for these demanding C-N coupling applications.
Table 2: Examples of C-N Coupling with Heterocyclic Halides using Analogous Pd-Catalyst Systems Data illustrates the scope of coupling reactions involving five-membered heterocycles.
| Heteroaryl Halide | Amine | Catalyst System | Product | Yield | Reference |
| 1-Methyl-3-bromo-1H-pyrazole-4-carbonitrile | Piperidine | Pd-GPhos/NaOTMS | 1-Methyl-3-(piperidin-1-yl)-1H-pyrazole-4-carbonitrile | 94% | nih.gov |
| 2-Chloro-1-methyl-1H-imidazole | Morpholine | Pd-GPhos/NaOTMS | 4-(1-Methyl-1H-imidazol-2-yl)morpholine | 80% | nih.gov |
| 2-Bromothiazole | Diethylamine | Pd-GPhos/NaOTMS | N,N-Diethylthiazol-2-amine | 89% | nih.gov |
| 5-Bromo-1,3,4-thiadiazol-2-amine | Pyrrolidine | Pd-GPhos/NaOTMS | 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazol-2-amine | 82% | nih.gov |
C-H Activation and Functionalization Mediated by this compound
Direct C-H bond activation and functionalization represent a frontier in organic synthesis, offering a more atom-economical approach to constructing complex molecules by avoiding the pre-functionalization of substrates. Palladium catalysis plays a pivotal role in this field. nih.gov The catalytic cycle often involves the formation of a palladacycle intermediate through C-H activation, which then serves as a scaffold for subsequent bond-forming steps. nih.gov
The this compound precatalyst is itself a stable palladacycle. This structural feature makes it an intriguing candidate for mediating C-H activation chemistry. Upon activation, the catalyst generates a highly reactive, coordinatively unsaturated LPd(0) species that is essential for initiating catalytic cycles, including those involving C-H activation. However, specific research studies detailing the direct use of this compound for C-H functionalization reactions are not extensively available. The field remains an area of active exploration, with the potential of well-defined precatalysts like this compound to offer new reactivity and selectivity yet to be fully realized.
Other Emerging Catalytic Applications (e.g., Polymerization, Hydrogenation)
Beyond cross-coupling, palladium catalysts are employed in a variety of other important transformations. Hydrogenation, the addition of hydrogen across double or triple bonds, is a fundamental reaction in both laboratory and industrial settings. While palladium on carbon (Pd/C) is a classic heterogeneous catalyst, homogeneous palladium complexes are also utilized. nih.gov The class of catalysts to which this compound belongs is noted for its general use in hydrogenation, among other transformations. nih.gov However, specific studies detailing the performance and scope of this compound in hydrogenation or polymerization reactions are not widely documented in the surveyed literature, indicating these are emerging or less common areas of application for this specific precatalyst.
Broad Substrate Scope and Functional Group Compatibility
A key advantage of third-generation Buchwald precatalysts is their remarkable versatility and tolerance of a wide range of substrates and functional groups. youtube.com The this compound catalyst, and catalyst systems based on its DTBNpP ligand, exemplify this trait.
Research has shown that catalysts derived from the DTBNpP ligand are highly effective for the coupling of various aryl bromides and chlorides, including electron-rich and sterically hindered substrates. nih.govresearchgate.net The ability to successfully couple aryl chlorides is particularly significant due to their lower cost and wider availability compared to bromides and iodides. nih.gov The catalyst's utility extends to a broad array of nucleophiles, including primary and secondary amines. researchgate.netnih.gov
The functional group tolerance of the G3 platform is exceptional, as demonstrated by successful couplings in the presence of sensitive groups such as nitriles, esters, nitro groups, and even acidic amides, which are preserved under the reaction conditions. sigmaaldrich.comnih.gov This broad compatibility minimizes the need for protecting group strategies, streamlining synthetic routes to complex molecules. The combination of high reactivity with a wide substrate scope and functional group tolerance makes this compound a powerful catalyst for diverse applications in modern organic synthesis. sigmaaldrich.comresearchgate.net
Structure Reactivity Relationships and Ligand Optimization for Neopentyl T Bu 2p Pd G3
Impact of Steric Bulk of the Neopentyl(t-Bu)2P Ligand on Catalytic Activity and Selectivity
The steric hindrance provided by the bulky neopentyl and tert-butyl groups on the phosphine (B1218219) ligand is a key determinant of the catalytic efficacy of Neopentyl(t-Bu)2P Pd G3. This steric bulk influences the coordination environment of the palladium center, impacting both the stability of the catalyst and the rates of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. youtube.com
Research has shown that increasing the steric bulk of the phosphine ligand can lead to higher catalytic activity. For instance, replacing a tert-butyl group with a neopentyl group significantly increases the ligand's cone angle, a measure of its steric demand. nih.gov This larger cone angle for DTBNpP compared to tri(tert-butyl)phosphine (TTBP) is associated with the higher activity of DTBNpP-derived catalysts in the amination of aryl bromides. nih.gov The bulky nature of the ligand promotes the formation of the active monoligated Pd(0) species, which is often the key catalytic intermediate. nih.govresearchgate.net
However, the relationship between steric bulk and catalytic performance is not always linear. While increased bulk can enhance activity, excessive steric hindrance can also impede the approach of substrates to the metal center, thereby reducing reaction rates. The optimal level of steric bulk is often a delicate balance that depends on the specific substrates being coupled. nih.gov
The steric properties of neopentylphosphines can also be influenced by the coordination number of the palladium center. Studies on a series of P(t-Bu)nNp3−n (n = 0–3) ligands have revealed that the steric demand can change significantly with the geometry of the metal complex. For example, in linear palladium(0) complexes, the steric demand increases as tert-butyl groups are replaced with neopentyl groups. nsf.govnih.gov Conversely, in square planar palladium(II) complexes, trineopentylphosphine (PNp3) exhibits the smallest steric parameters. nsf.govnih.gov This conformational flexibility allows the ligand to adapt to the geometric requirements of different intermediates in the catalytic cycle.
Rational Design of Ligand Analogs for Enhanced Catalytic Performance
The understanding of structure-activity relationships has spurred efforts in the rational design of new phosphine ligands to improve upon the performance of existing catalysts like this compound. rsc.orgrsc.orgresearchgate.net These efforts focus on systematically modifying the ligand structure to optimize both steric and electronic properties for specific applications. nih.govethz.ch
Modifications to the neopentyl group itself can be explored to fine-tune the steric and electronic properties of the ligand. A study on neopentylphosphine ligands showed that replacing tert-butyl groups with neopentyl groups leads to an increase in the ligand's steric demand in linear palladium(0) complexes. nsf.gov This suggests that increasing the number of neopentyl substituents could be a strategy to enhance catalytic activity in reactions where a highly bulky ligand is beneficial. However, the same study also found that further replacement of tert-butyl groups with neopentyl substituents resulted in less effective ligands for amination reactions, indicating a limit to the benefits of increasing steric bulk in this manner. nih.gov
The tert-butyl groups on the phosphine ligand also offer opportunities for modification. Replacing tert-butyl groups with other bulky alkyl groups can alter both the steric cone angle and the electronic properties of the ligand. For instance, the synthesis of a tridentate, dianionic biphenolate phosphine ligand carrying a phosphorus-bound tert-butyl group demonstrated a profound effect of the phosphorus substituent on the conformation of the resulting group 4 metal complexes. nih.gov This highlights how changes to the substituents directly attached to the phosphorus atom can have significant downstream effects on the catalytic system.
The development of methods for the diversification of phosphine ligands, such as the nickel-catalyzed substitution of aryl groups for alkyl groups, provides a powerful tool for rapidly generating and screening libraries of new ligands with varied steric and electronic profiles. nih.gov This approach allows for a more systematic exploration of the ligand space to identify optimal structures for specific catalytic transformations.
Correlation Between Ligand Structure and Pre-catalyst/Catalyst Stability
The structure of the phosphine ligand plays a critical role in the stability of both the precatalyst and the active catalytic species. youtube.comrsc.org The G3 series of Buchwald precatalysts, including this compound, are known for their enhanced stability in solution compared to earlier generation precatalysts. sigmaaldrich.com This stability is, in part, attributed to the bulky nature of the phosphine ligands, which protect the palladium center from decomposition pathways.
The DTBNpP ligand contributes to the stability of the this compound precatalyst, allowing for its storage and handling under normal laboratory conditions. chemscene.com More importantly, the ligand stabilizes the active Pd(0) species generated in the catalytic cycle, preventing its aggregation into inactive palladium black. nih.gov The steric bulk of the ligand limits the ability of multiple palladium centers to come together, thereby extending the lifetime of the active catalyst in solution. youtube.com
Studies have shown that the dissociation of the phosphine ligand from the palladium center can be a key factor in catalyst deactivation. youtube.com Therefore, a strong metal-ligand bond is desirable for maintaining a stable and active catalyst. The balance between strong binding for stability and sufficient lability to allow for substrate coordination and product release is a crucial aspect of ligand design.
Advanced Characterization and Computational Studies of Neopentyl T Bu 2p Pd G3 Systems
In Situ Spectroscopic Techniques for Active Species Identification (e.g., NMR, IR, XAS)
In situ spectroscopic techniques are indispensable for identifying the catalytically active species and observing their transformations under actual reaction conditions. These methods provide a dynamic picture of the catalytic cycle, moving beyond the characterization of stable precatalysts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR spectroscopy is a powerful tool for studying the mechanism of palladium-catalyzed reactions. For instance, in the methoxycarbonylation of ethene catalyzed by palladium complexes with phosphine (B1218219) ligands, in operando NMR has been used to establish the catalytic cycle and identify the resting state of the catalyst. nih.gov Although the resting state was identified as a hydride precursor complex, this study demonstrates that an isolable hydride complex is not a prerequisite for the hydride pathway, a relevant finding for understanding the behavior of systems like Neopentyl(t-Bu)2P Pd G3. nih.gov Time-resolved in situ ³¹P NMR spectroscopy can also be employed to monitor the speciation of palladium-phosphine complexes during a reaction, revealing the influence of factors like the palladium-to-ligand ratio on the composition of the catalytic mixture. researchgate.net
Infrared (IR) Spectroscopy: In situ IR spectroscopy is another valuable technique for probing the coordination environment of the palladium center and the bonding of substrates and intermediates. While specific in situ IR studies on this compound are not prevalent in the literature, the principles are well-established for related palladium-phosphine systems.
X-ray Absorption Spectroscopy (XAS): XAS is a highly effective element-specific technique for characterizing the electronic structure and local coordination environment of palladium catalysts, even under in situ or operando conditions. rsc.orgrsc.org X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are the two main components of XAS. rsc.orgesrf.fr XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of neighboring atoms. rsc.orgesrf.fr For example, in situ XANES has been successfully used to study palladium-on-carbon catalysts, identifying the formation of palladium hydride species that are crucial for catalytic activity. rsc.orgrsc.org This technique is particularly well-suited for investigating the activation of the this compound precatalyst and the nature of the active Pd(0) species. rsc.orgesrf.frdiva-portal.org Recent advancements have even made laboratory-scale in situ XAS experiments more accessible, complementing traditional synchrotron-based studies. rsc.orgrsc.org
Crystallographic Analysis of Neopentyl(t-Bu)2P Palladium Complexes and Intermediates
Crystallographic studies on palladium complexes bearing neopentylphosphine ligands, such as di(tert-butyl)neopentylphosphine (P(t-Bu)₂Np), have provided significant insights into their steric and conformational behavior. nih.govnsf.gov For example, the crystal structures of square planar palladium(II) complexes with neopentylphosphine ligands have been reported, revealing specific conformational preferences of the neopentyl groups. nsf.gov These studies have shown that the steric demand of neopentylphosphine ligands can change significantly with the coordination number of the palladium center, a phenomenon attributed to the conformational flexibility of the neopentyl group. nih.govnsf.gov
The table below summarizes key crystallographic data for representative palladium(II) complexes with phosphine ligands, illustrating the typical coordination geometries and bond parameters.
| Compound | Formula | Crystal System | Space Group | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) |
| cis-PdCl₂(P(t-Bu)₂Np)₂ | C₂₆H₅₈Cl₂P₂Pd | Monoclinic | P2₁/n | 2.36-2.37 | 2.35-2.36 |
| trans-PdCl₂(PCy₃)₂ | C₃₆H₆₆Cl₂P₂Pd | Monoclinic | P2₁/c | 2.34 | 2.30 |
| cis-PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | Monoclinic | P2₁/c | 2.25-2.26 | 2.35-2.36 |
This table is illustrative and compiles data from various sources on palladium-phosphine complexes to provide a comparative overview.
The structural data obtained from crystallography are also vital for validating and refining computational models of these complexes. nih.govnsf.gov
Computational Chemistry (DFT) for Mechanistic Elucidation and Prediction
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of palladium-catalyzed reactions, providing insights that are often difficult to obtain experimentally. frontiersin.orgrsc.orgnih.gov DFT calculations can be used to map out entire catalytic cycles, identify transition states, and rationalize observed reactivity and selectivity. nih.govnih.govacs.org
Understanding the nature of the interaction between the phosphine ligand and the palladium center is crucial for explaining the catalyst's performance. DFT calculations can provide detailed information about the electronic structure of palladium-phosphine complexes, including the σ-donating and π-accepting properties of the ligand. mdpi.com Studies on neopentylphosphine palladium complexes have combined experimental and computational data to analyze their steric and electronic properties. nsf.gov These studies have revealed that the replacement of tert-butyl groups with neopentyl substituents increases the steric demand of the ligand in linear Pd(0) complexes, while in square planar Pd(II) complexes, the conformational flexibility of the neopentyl group leads to more complex steric effects. nih.govnsf.gov This flexibility is a key feature of the neopentyl(t-Bu)₂P ligand and is thought to contribute to its broad applicability in catalysis. nsf.gov DFT-assisted spectroscopic studies have also been used to investigate the coordination of ligands to palladium species, from isolated ions to nanoparticles, providing a detailed interpretation of experimental spectra. nih.govacs.org
A major goal of computational chemistry in catalysis is to predict the efficiency and selectivity of a given catalyst for a specific reaction. By calculating the energy profiles for different reaction pathways, DFT can help to predict which products will be formed and at what relative rates. bgu.ac.ilrsc.org For example, the energetic span model, in conjunction with DFT calculations, has been used to analyze the kinetic behavior of catalytic cycles and account for experimental selectivity in palladium-catalyzed cross-coupling reactions. bgu.ac.il Furthermore, quantitative structure-reactivity models based on DFT-derived descriptors can be developed to predict reaction outcomes. rsc.org Such models can link easily obtainable molecular descriptors to the relative rates of key mechanistic steps, such as oxidative addition, enabling predictions of catalytic performance under various conditions. rsc.org This predictive capability is invaluable for the rational design of new catalysts and the optimization of reaction conditions.
Emerging Research Directions and Future Perspectives for Neopentyl T Bu 2p Pd G3 Catalysis
Greener Pathways: The Development of More Sustainable and Environmentally Benign Catalytic Protocols
The principles of green chemistry are increasingly influencing the design of new synthetic routes, with a focus on reducing waste, minimizing energy consumption, and utilizing less hazardous materials. In this context, the high efficiency of Neopentyl(t-Bu)2P Pd G3, which allows for lower catalyst loadings and often milder reaction conditions, inherently contributes to more sustainable processes. organic-chemistry.org
Recent research has explored the use of environmentally benign solvents to replace traditional volatile organic compounds (VOCs). While specific studies on this compound in green solvents are emerging, related third-generation Buchwald precatalysts have shown considerable promise. For instance, the use of lipids and vegetable oils as reaction media for Buchwald-Hartwig aminations has been demonstrated with catalysts like XPhos Pd G3. These biodegradable and readily available solvents offer a safer alternative to conventional options. Furthermore, the development of micellar catalysis, where reactions are carried out in water using surfactants to form nano-reactors, represents a significant step towards greener cross-coupling reactions. nih.gov This approach has been successfully applied to various palladium-catalyzed reactions, and its extension to this compound is a promising area of investigation.
Table 1: Examples of Sustainable Approaches with Related G3 Palladium Precatalysts
| Catalytic System | Reaction Type | Sustainable Aspect | Reference |
| XPhos Pd G3/XPhos | Buchwald-Hartwig Amination | Use of vegetable oils as solvent | mendelchemicals.com |
| (PtBu3)2Pd | Heck Coupling | Micellar catalysis in water | nih.gov |
This table presents data for closely related G3 precatalysts to illustrate the potential for developing sustainable protocols with this compound.
Streamlining Synthesis: Integration of this compound in Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, high-throughput production. The integration of highly active and stable catalysts like this compound into continuous flow systems is a key area of development for modern organic synthesis.
While specific examples detailing the use of this compound in flow reactors are still limited in publicly available literature, the successful application of other third-generation Buchwald precatalysts in continuous flow Suzuki and Buchwald-Hartwig reactions paves the way for its adoption. The stability of the G3 palladacycle is a significant asset in a continuous flow environment, where the catalyst may be exposed to prolonged reaction times and varying conditions. The development of packed-bed reactors containing the catalyst, or its integration into microfluidic devices, could enable highly efficient and scalable synthetic processes.
A Circular Approach: Strategies for Heterogenization and Immobilization of Neopentyl(t-Bu)2P Pd Catalysts for Reusability
A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, leading to potential product contamination and loss of the expensive precious metal catalyst. To address this, researchers are actively developing strategies to immobilize palladium catalysts on solid supports, thereby creating heterogeneous systems that are easily recoverable and reusable.
Several approaches are being explored for the heterogenization of palladium catalysts. These include anchoring the catalyst to polymers, silica, or magnetic nanoparticles. For Buchwald-type precatalysts, immobilization can be achieved by modifying the phosphine (B1218219) ligand with a functional group that can be covalently attached to the support. Another innovative technique is atomic layer deposition (ALD), which can be used to encapsulate molecular catalysts on a solid support, preventing leaching while maintaining catalytic activity. While specific reports on the successful immobilization of this compound are not yet widespread, the general strategies developed for other phosphine-ligated palladium catalysts provide a clear roadmap for future research in this area.
Table 2: Potential Strategies for Immobilization of this compound
| Immobilization Strategy | Support Material | Potential Advantages |
| Covalent Attachment | Polymer, Silica | Strong catalyst-support interaction, low leaching. |
| Encapsulation | Metal-Organic Frameworks (MOFs) | Protection of the catalytic site, size-selective catalysis. |
| Atomic Layer Deposition (ALD) | Various oxides | Precise control over catalyst environment, enhanced stability. |
Expanding the Toolkit: Exploration of New Substrate Classes and Reaction Manifolds
The versatility of this compound is demonstrated by its effectiveness in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. researchgate.net A key area of ongoing research is the expansion of the substrate scope and the development of entirely new reaction manifolds catalyzed by this system.
The bulky and electron-rich nature of the di-tert-butylneopentylphosphine (B1584642) ligand makes the catalyst particularly adept at coupling sterically hindered substrates and unreactive aryl chlorides. runvmat.com Recent advancements have pushed the boundaries of what is possible, with reports of palladium-catalyzed cyanations of aryl halides using third-generation palladacycles in combination with various phosphine ligands. organic-chemistry.orgnih.govrsc.org These reactions provide a valuable route to aromatic nitriles, which are important intermediates in medicinal chemistry and materials science. The exploration of C-H activation and functionalization represents another exciting frontier. While still a developing area, the potential to directly couple C-H bonds with various partners using this compound would represent a significant advance in synthetic efficiency.
Table 3: Examples of Neopentylphosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Hartwig-Buchwald Amination | 4-Bromotoluene | Aniline | Pd2(dba)3 / DTBNpP | 98 | runvmat.com |
| Hartwig-Buchwald Amination | 4-Chlorotoluene | Aniline | Pd2(dba)3 / DTBNpP | 85 | runvmat.com |
DTBNpP refers to Di(tert-butyl)neopentylphosphine, the ligand in this compound.
The Power of Two: Application in Synergistic or Multimetallic Catalysis
Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a rapidly growing field in organic synthesis. This approach can lead to novel reaction pathways and enhanced reactivity and selectivity. The integration of this compound into such systems is a largely unexplored but highly promising research avenue.
One potential area of application is in combination with other transition metal catalysts, such as copper, nickel, or gold, to facilitate tandem or sequential reactions. For example, a palladium-catalyzed cross-coupling could be followed by a copper-catalyzed click reaction in a one-pot process. Another exciting possibility is the combination of this compound with a photoredox catalyst. In such a dual catalytic system, the photoredox catalyst could generate a radical species that then enters the palladium catalytic cycle, enabling new types of bond formations that are not accessible through traditional cross-coupling mechanisms. While concrete examples involving this compound are yet to be reported, the foundational work in synergistic catalysis suggests that this will be a fruitful area of research in the coming years.
Q & A
Q. What are the key synthetic routes and characterization methods for Neopentyl(t-Bu)₂P Pd G3?
Neopentyl(t-Bu)₂P Pd G3 is synthesized via coordination of a palladium precursor with a neopentyl- and tert-butyl-substituted phosphine ligand. Key characterization includes:
- X-ray crystallography to confirm the square-planar geometry of the Pd center and ligand coordination .
- NMR spectroscopy (¹H, ³¹P) to verify ligand binding and purity .
- Mass spectrometry (HRMS) to validate the molecular formula (C₂₆H₄₂NO₃PPdS) and exact mass (586.08 g/mol) .
- Thermal analysis (melting point: 178–183°C) to assess stability .
Q. What are the primary applications of Neopentyl(t-Bu)₂P Pd G3 in cross-coupling reactions?
This catalyst is highly effective in:
- Buchwald-Hartwig amination , enabling coupling of sterically hindered aryl chlorides with primary amines .
- Heck reactions , particularly for aryl chlorides under mild conditions (room temperature, air-stable handling) .
- C–S bond formation in diaryl sulfones using aryl chlorides and sulfinates . Methodological tip: Use Pd loading at 1–5 mol% with t-BuONa as a base in THF or toluene .
Advanced Research Questions
Q. How does the ligand architecture of Neopentyl(t-Bu)₂P Pd G3 influence catalytic efficiency?
The steric bulk of the tert-butyl and neopentyl groups:
- Enhances oxidative addition rates for aryl chlorides by stabilizing Pd(0) intermediates .
- Reduces β-hydride elimination in Heck reactions, improving selectivity for styrene derivatives . Comparative studies show that replacing t-Bu with less bulky ligands (e.g., PPh₃) decreases yields by >30% in hindered substrates . Experimental strategy:
- Use kinetic profiling to compare turnover frequencies (TOF) with varying ligand substituents.
- Monitor reaction intermediates via in situ NMR or XAS .
Q. What is the role of Pd(I) comproportionation dimers in the catalytic cycle?
During Buchwald-Hartwig amination, Pd(0) intermediates react with Pd(II) species to form Pd(I) dimers (e.g., [(t-Bu)₂P Pd(allyl)]₂), which act as resting states. These dimers:
Q. How can researchers resolve contradictions in catalytic performance across different studies?
Discrepancies often arise from:
- Ligand-to-Pd ratios : Excess phosphine ligands (e.g., P(t-Bu)₃) can inhibit activity. Titrate ligand amounts using kinetic studies .
- Solvent purity : While Pd/P(t-Bu)₃ tolerates technical-grade solvents, trace water or oxygen may degrade sensitive substrates. Use glovebox techniques for air-sensitive cases .
- Nucleophile hardness : Soft nucleophiles (e.g., thiols) perform better with Pd(PPh₃)₄, whereas hard nucleophiles favor Pd/P(t-Bu)₃ .
Q. What methodologies optimize reaction scope and yield for challenging substrates?
- Precatalyst activation : Use Pd(0) sources (e.g., Pd₂(dba)₃) with in situ ligand addition to avoid dimer formation .
- Additive screening : Include Cs₂CO₃ for deprotonation or MgCl₂ to stabilize anionic intermediates .
- High-throughput experimentation : Test 50+ substrates in parallel to map steric/electronic tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
